![molecular formula C10H12F3N3O2 B8107180 Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8107180.png)
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C10H12F3N3O2 and its molecular weight is 263.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2007908-79-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects and other pharmacological applications.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazolo derivatives, including this compound. In particular, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Indomethacin | TBD | TBD |
Preliminary results suggest that this compound may significantly inhibit COX-2 activity compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of triazolo derivatives indicates that modifications in the molecular structure can enhance biological activity. For instance:
- Trifluoromethyl Group : The presence of a trifluoromethyl group is associated with increased potency against specific targets.
- Tetrahydro Structure : The tetrahydro configuration contributes to improved binding affinity and bioavailability .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibited significant cytotoxicity against cancer cell lines such as HeLa and L363. The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutic agents .
- Animal Models : In vivo studies using carrageenan-induced paw edema models showed that the compound effectively reduced inflammation similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) values were comparable to those of indomethacin .
科学研究应用
Medicinal Chemistry
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents.
Antidiabetic Agents
This compound has been identified as a precursor in the synthesis of DPP-4 inhibitors like sitagliptin, which is widely used for managing type 2 diabetes mellitus. Dipeptidyl peptidase-4 (DPP-4) inhibitors function by increasing incretin levels to enhance insulin secretion and decrease glucagon levels post-meal . The synthesis method for producing this compound from readily available starting materials has been optimized to reduce byproducts and improve yield, making it suitable for industrial production .
Anticancer Activity
Recent studies have indicated that derivatives of triazole-fused pyrazines exhibit antiproliferative effects against various cancer cell lines. This compound and its analogs have been evaluated for their activity against human colon cancer cell lines (HCT-116 and HT-29), showing promising results in inhibiting cell proliferation . This suggests potential applications in cancer therapeutics.
Pharmacological Significance
The triazole scaffold is a core component in many pharmacologically active compounds. Its derivatives are known for diverse activities including:
属性
IUPAC Name |
ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-8(17)6-4-3-5-16-7(6)14-15-9(16)10(11,12)13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIDBXMMYXEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=NN=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。